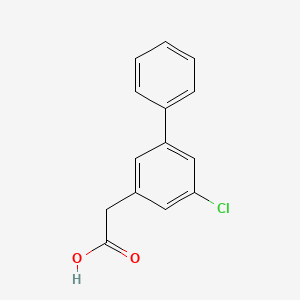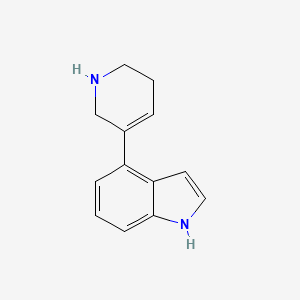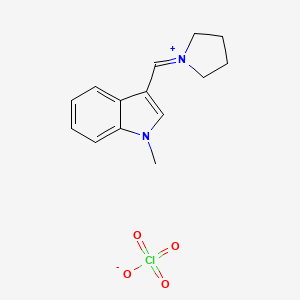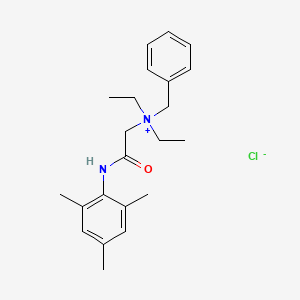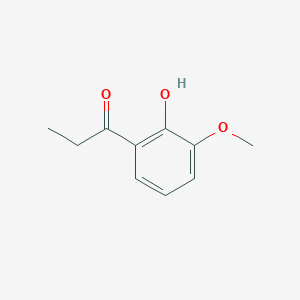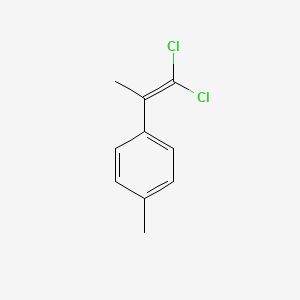
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H10Cl2 It is characterized by the presence of a dichloropropenyl group attached to a methylbenzene (toluene) ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene can be synthesized through the reaction of 4-methyltoluene with 1,1-dichloropropene under specific conditions. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dichloropropenyl group to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene can be compared with other similar compounds such as:
1-(1,1-Dichloroprop-1-en-2-yl)benzene: Similar structure but without the methyl group on the benzene ring.
1-(1,1-Dichloroprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
1-(1,1-Dichloroprop-1-en-2-yl)-3-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
Uniqueness: The presence of the methyl group at the 4-position in this compound can influence its chemical reactivity and physical properties, making it distinct from its isomers and other related compounds.
Properties
Molecular Formula |
C10H10Cl2 |
|---|---|
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1-(1,1-dichloroprop-1-en-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H10Cl2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6H,1-2H3 |
InChI Key |
YKMQSJQZPPRDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
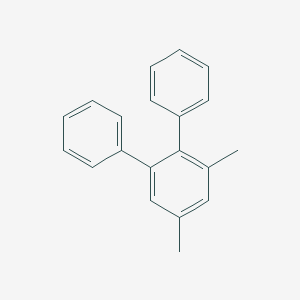
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)



